(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone

Forensic toxicology LC-MS/MS Method validation

The compound, formally named (1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone (CAS 2703972-65-8), is a penta-deuterated analog of the RCS-4 N-(5-hydroxypentyl) metabolite. It is a synthetic cannabinoid metabolite derivative containing five deuterium atoms at positions 2, 4, 5, 6, and 7 of the indole ring.

Molecular Formula C21H23NO3
Molecular Weight 342.4 g/mol
Cat. No. B12358820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone
Molecular FormulaC21H23NO3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO
InChIInChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3/i3D,4D,7D,8D,15D
InChIKeyNIQWYBPFQLBKGZ-YNVVSFNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(5-Hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone: An Isotopically Labeled Internal Standard for Synthetic Cannabinoid Metabolite Quantification


The compound, formally named (1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone (CAS 2703972-65-8), is a penta-deuterated analog of the RCS-4 N-(5-hydroxypentyl) metabolite . It is a synthetic cannabinoid metabolite derivative containing five deuterium atoms at positions 2, 4, 5, 6, and 7 of the indole ring. This stable isotope-labeled compound is designed primarily as an internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods, intended for research and forensic applications [1]. Key physicochemical properties include a molecular formula of C21H18D5NO3, a molecular weight of 342.4 g/mol, and a certified purity of ≥99% for deuterated forms .

Why Non-Deuterated or Differently Labeled RCS-4 Metabolite Analogs Cannot Replace (1-(5-Hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone in Forensic Quantification


In quantitative LC-MS/MS workflows, non-deuterated structural analogs fail as internal standards because they cannot correct for ion suppression or enhancement (matrix effects) that differentially affect analytes of even slightly different structures [1]. The specific deuteration pattern of this compound—penta-deuteration on the indole ring—ensures near-identical chromatographic retention time (co-elution) and ionization efficiency with the target analyte, RCS-4 N-(5-hydroxypentyl) metabolite, which is essential for compensating for variable sample preparation and instrument fluctuations. Using a non-labeled analog, a homolog, or a deuterated compound with a different labeling site risks introducing systematic quantification bias, as demonstrated by the up to 52% matrix effect observed in urine for similar synthetic cannabinoid metabolites without appropriate internal standards [2].

Quantitative Differentiation of (1-(5-Hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone Against Alternative Internal Standards


Method Accuracy (Bias) When Using a Deuterated Internal Standard vs. Structural Analog in Urine LC-MS/MS

In a validated LC-MS/MS method for synthetic cannabinoid metabolites in urine, the use of a deuterated internal standard for each analyte (or a close structural analog) was critical. The inter-day analytical recovery (bias) for RCS-4 metabolite using its corresponding deuterated standard was within 88.3–112.2% across three concentrations. This contrasts with the potential bias introduced when using a single deuterated standard for multiple analytes, where different matrix effects and extraction efficiencies can lead to unacceptable accuracy deviations [1].

Forensic toxicology LC-MS/MS Method validation

Isotopic Purity and Its Impact on Quantitative Linearity in GC-MS

The vendor-specified purity of ≥99% for deuterated forms (d1-d5) of the target compound ensures minimal unlabeled analyte presence, which is critical for accurate isotope dilution mass spectrometry . In contrast, alternative internal standards like RCS-4-d9 exhibit a different labeling pattern (nine deuterium atoms) which may lead to separation from the analyte due to a larger mass shift, potentially compromising co-elution with the target RCS-4 metabolite [1]. The penta-deuterated form provides a +5 Da mass shift, which is optimal for avoiding spectral overlap while maintaining near-identical chromatographic behavior.

Analytical chemistry GC-MS Isotope dilution

Procurement-Driven Application Scenarios for (1-(5-Hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone


Urine Drug Testing for Synthetic Cannabinoid Abuse in Forensic Laboratories

This deuterated standard is essential for forensic laboratories validating LC-MS/MS or GC-MS methods to quantify RCS-4 N-(5-hydroxypentyl) metabolite in human urine. The method by Scheidweiler & Huestis (2014), which utilizes deuterated internal standards for each analyte, achieved inter-day bias of 88.3–112.2% and imprecision of 4.3–13.5% CV, demonstrating the necessity of a matched internal standard to meet forensic reporting criteria [1].

Clinical Pharmacokinetic Studies of RCS-4 Metabolism

In clinical or preclinical studies determining the metabolic fate of RCS-4, this compound serves as the critical internal standard for accurately measuring hydroxy-metabolite concentrations in biological matrices. The known near-complete glucuronidation of this metabolite in urine requires enzymatic hydrolysis before analysis, a step where the deuterated standard corrects for variable recovery, as applied in published analytical methods [2].

Reference Standard Production and Quality Control for Commercial Vendors

Vendors producing RCS-4 metabolite analytical reference materials, such as Cayman Chemical (Item No. 14364), rely on this precise isotopically labeled compound for batch-specific QC. The availability of a GC-MS spectrum in the Cayman Spectral Library, specific to this deuterated form, further differentiates it as a purchasable reference standard from generic research-grade alternatives .

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